N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound featuring multiple heterocyclic structures, including benzothiazole and thiazole rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3-benzothiazol-2-ylamine and 4-chlorobenzenesulfonyl chloride.
Reaction Steps:
The 1,3-benzothiazol-2-ylamine is first reacted with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide.
This intermediate is then reacted with thiazol-2-ylamine under controlled conditions to form the final product.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), are used.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced benzothiazole derivatives.
Substitution Products: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and inflammation. Industry: The compound's unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazides: These compounds share structural similarities but differ in their functional groups and biological activities.
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonylacetamide:
Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S3/c19-11-5-7-12(8-6-11)28(24,25)10-16(23)22-18-21-14(9-26-18)17-20-13-3-1-2-4-15(13)27-17/h1-9H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRNARNDJSLSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.